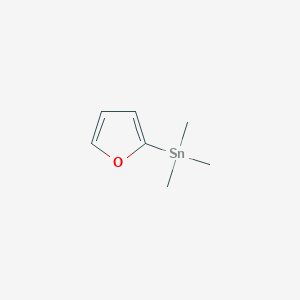

2-Trimethylstannylfuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Trimethylstannylfuran is a useful research compound. Its molecular formula is C7H12OSn and its molecular weight is 230.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

2-Trimethylstannylfuran serves as a valuable precursor in cross-coupling reactions, particularly in the formation of furan-containing organometallic compounds. The reactive Sn-C bond readily undergoes transmetalation reactions with various transition metals, leading to the formation of novel furan-metal complexes that exhibit interesting properties and potential applications in catalysis.

2. Synthesis of Nucleoside Analogues:

The compound has been utilized in the synthesis of furan-decorated nucleoside analogues, which are important for drug development. The coupling of this compound with 5-iodo-2′-deoxyuridine under Stille coupling conditions allows for the creation of various nucleoside derivatives that can serve as fluorescent probes or therapeutic agents .

Medicinal Chemistry

1. Antibacterial and Antifungal Activity:

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain furan derivatives demonstrate variable degrees of inhibition against gram-positive and gram-negative bacteria, as well as fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents.

2. Anticancer Properties:

Compounds related to this compound have been investigated for their anticancer activities. A study demonstrated that modifications to the furan structure could enhance binding affinity to DNA minor grooves, leading to increased cytotoxicity against cancer cell lines such as HepG2 and MCF-7 . These findings support further exploration into the therapeutic potential of furan-based compounds in oncology.

Material Science

1. Development of Functional Materials:

The unique properties of this compound allow it to be incorporated into materials science applications. Its ability to form stable complexes with other materials can lead to the development of novel functional materials with specific electronic or optical properties.

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C7H12OSn |

|---|---|

Molekulargewicht |

230.88 g/mol |

IUPAC-Name |

furan-2-yl(trimethyl)stannane |

InChI |

InChI=1S/C4H3O.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3; |

InChI-Schlüssel |

XARAKXAOSOBLBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Sn](C)(C)C1=CC=CO1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.